4-(2-Nitrophenyl)thiazole-2-amine
CAS No.: 90323-06-1
Cat. No.: VC2487425
Molecular Formula: C9H7N3O2S
Molecular Weight: 221.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90323-06-1 |
---|---|
Molecular Formula | C9H7N3O2S |
Molecular Weight | 221.24 g/mol |
IUPAC Name | 4-(2-nitrophenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) |
Standard InChI Key | JJERKMNYIBNFTE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
4-(2-Nitrophenyl)thiazole-2-amine features a five-membered thiazole heterocycle containing sulfur and nitrogen atoms, with a 2-nitrophenyl substituent at the C-4 position and an amino group at the C-2 position. The nitro group at the ortho position of the phenyl ring significantly influences the compound's reactivity and biological properties through its electron-withdrawing effects.
The key physicochemical properties of 4-(2-Nitrophenyl)thiazole-2-amine are summarized in the following table:
Property | Value |
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Molecular Formula | C₉H₇N₃O₂S |
Molecular Weight | 221.24 g/mol |
CAS Number | 90323-06-1 |
Appearance | Solid (typically yellowish) |
Storage Condition | Room temperature, dry |
IUPAC Name | 4-(2-nitrophenyl)-1,3-thiazol-2-amine |
The chemical structure comprises three main components: the thiazole ring, which serves as the core scaffold; the 2-nitrophenyl group, which contributes to the compound's electronic properties; and the amino group, which provides a site for further functionalization and contributes to the compound's biological activity.
Synthesis Methods
Several synthetic approaches have been developed for 4-(2-Nitrophenyl)thiazole-2-amine and related 2-aminothiazole derivatives. The most common method employs the classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea or substituted thioureas.
A general procedure for the synthesis of this compound involves:
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Reaction of 2-bromo-1-(2-nitrophenyl)ethanone with thiourea
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Heating under reflux conditions in an appropriate solvent
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Base-catalyzed cyclization to form the thiazole ring
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Isolation and purification of the final product
A typical synthetic procedure based on related compounds can be described as follows:
"In a 50 mL round bottom flask, a mixture of 2-bromo-1-(2-nitrophenyl)ethanone (1 equivalent), thiourea (1 equivalent), and potassium carbonate (1 equivalent) is added to DMF (1 mL) at reflux temperature and stirred for 3-7 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is washed with water (3×10 mL) to afford the crude product. The compound is then recrystallized from ethanol to obtain pure 4-(2-Nitrophenyl)thiazole-2-amine."
Research has shown that optimized conditions for similar 2-aminothiazole derivatives include using copper silicate as a catalyst in ethanol at 78°C, which can significantly reduce reaction time and improve yields :
Parameter | Condition | Effect on Reaction |
---|---|---|
Solvent | Ethanol | Optimal yields compared to other solvents |
Catalyst | Copper silicate (10 mol%) | Enhances reaction rate, improves yield |
Temperature | 78°C | Optimal for cyclization reaction |
Reaction Time | 0.5-1 hour | Significantly reduced from traditional methods |
Chemical Reactivity and Transformations
4-(2-Nitrophenyl)thiazole-2-amine exhibits diverse chemical reactivity due to its functional groups and heterocyclic structure. The presence of the thiazole ring, amino group, and nitrophenyl substituent allows the compound to participate in various chemical transformations.
The key chemical reactions include:
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Oxidation/Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalyst. This transformation can generate valuable diamino derivatives with potentially enhanced biological activities.
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Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the amino group. This reactivity allows for further functionalization of the molecule.
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Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming various heterocyclic structures. This property is valuable in the synthesis of complex heterocyclic systems with potential biological activities.
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Functionalization of the Amino Group: The amino group at position 2 can undergo various transformations:
These reactions significantly expand the structural diversity accessible from this scaffold and enable the preparation of derivatives with potentially enhanced biological properties.
Biological Activities
Antimicrobial Properties
While specific antimicrobial data for 4-(2-Nitrophenyl)thiazole-2-amine itself is limited in the search results, 2-aminothiazole derivatives as a class have demonstrated significant antimicrobial activity. The thiazole ring is a common motif in many antimicrobial agents, and the 2-amino substitution often enhances this activity.
Studies on related compounds have shown activity against various microorganisms including:
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Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus)
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Gram-negative bacteria (Escherichia coli)
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Fungi (Candida albicans, Aspergillus flavus)
The mechanism of antimicrobial action likely involves inhibition of bacterial enzymes involved in cell wall synthesis. The nitro group at the ortho position may contribute to antimicrobial efficacy through electronic effects that influence binding to bacterial targets.
Enzyme Inhibition
Compounds with the 2-aminothiazole scaffold have demonstrated activity as enzyme inhibitors, particularly against kinases involved in cell signaling pathways. Research has identified 2-aminothiazole derivatives as inhibitors of:
These enzyme inhibitory properties make 4-(2-Nitrophenyl)thiazole-2-amine and related compounds valuable starting points for the development of targeted therapies for various diseases, including cancer.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4-(2-Nitrophenyl)thiazole-2-amine and related compounds is crucial for rational drug design. Although specific SAR data for 4-(2-Nitrophenyl)thiazole-2-amine itself is limited in the provided search results, important principles can be inferred from studies on similar compounds.
Key structural features that influence biological activity include:
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Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts biological activity. Comparative studies with compounds having nitro groups at different positions (ortho, meta, para) reveal varying levels of biological efficacy .
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Thiazole Core: The thiazole ring is essential for biological activity. Studies attempting to replace this heterocycle with other rings often result in decreased activity .
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Amino Group at C-2: The 2-amino substituent is crucial for many biological activities. Modifications to this group, such as acylation or conversion to other nitrogen-containing functionalities, can significantly modulate activity profiles .
The following table compares structurally related nitrophenylthiazole compounds:
These positional isomers exhibit different electronic distributions, which influence their interactions with biological targets and consequently their biological activity profiles.
Research Applications
4-(2-Nitrophenyl)thiazole-2-amine has diverse applications in scientific research and development:
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound serves as:
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A key intermediate in drug discovery programs
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A scaffold for designing compounds with specific biological activities
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A building block for synthesizing more complex heterocyclic systems
The thiazole ring is found in various approved drugs, making derivatives like 4-(2-Nitrophenyl)thiazole-2-amine valuable in drug discovery efforts. For instance, the 2-aminothiazole scaffold appears in drugs used to treat:
Chemical Synthesis
The compound is valuable in chemical synthesis as:
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An intermediate for preparing more complex heterocyclic compounds
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A model substrate for developing new synthetic methodologies
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A building block for constructing molecular libraries for biological screening
A particularly valuable aspect of 4-(2-Nitrophenyl)thiazole-2-amine is its potential for diversification through various chemical transformations, enabling the preparation of focused compound libraries for structure-activity relationship studies.
Materials Science and Industrial Applications
Beyond biomedical applications, 4-(2-Nitrophenyl)thiazole-2-amine has potential uses in:
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Development of chemical sensors
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Synthesis of dyes and pigments
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Preparation of specialty materials with unique electronic or optical properties
The compound's electronic properties, influenced by the nitro group's electron-withdrawing effects, make it potentially useful in applications requiring specific electronic characteristics.
Spectroscopic Characterization
Spectroscopic methods play a crucial role in characterizing 4-(2-Nitrophenyl)thiazole-2-amine and confirming its structure. Based on data from related compounds, the key spectroscopic characteristics include:
Infrared (IR) Spectroscopy
IR spectroscopy of related 2-aminothiazole compounds typically shows characteristic bands including:
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NH₂ stretching vibrations (~3400-3200 cm⁻¹)
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C=N (thiazole ring) stretching (~1600 cm⁻¹)
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NO₂ symmetric and asymmetric stretching (~1550 and 1350 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of similar compounds shows characteristic signals:
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Thiazole C-5 proton: singlet at δ ~6.7-7.0 ppm
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NH₂ protons: broad singlet at δ ~5.8-6.0 ppm
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Aromatic protons: complex patterns in the δ 7.2-8.0 ppm region
¹³C NMR typically shows signals for:
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Thiazole C-2: δ ~168-170 ppm
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Thiazole C-4: δ ~150-155 ppm
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Thiazole C-5: δ ~100-105 ppm
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak at m/z 221 (corresponding to C₉H₇N₃O₂S)
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Fragmentation patterns characteristic of nitrophenylthiazole structures
These spectroscopic methods provide crucial tools for confirming the identity and purity of 4-(2-Nitrophenyl)thiazole-2-amine samples used in research and development.
Comparison with Analogous Compounds
Comparing 4-(2-Nitrophenyl)thiazole-2-amine with structurally related compounds provides insights into the influence of specific structural features on properties and activities:
This comparison illustrates how subtle structural modifications can significantly impact physical, chemical, and biological properties. The position of the nitro group particularly affects electronic distribution and consequently influences reactivity patterns and biological interactions.
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